molecular formula C16H10ClNO3 B606496 Cavosonstat CAS No. 1371587-51-7

Cavosonstat

Numéro de catalogue: B606496
Numéro CAS: 1371587-51-7
Poids moléculaire: 299.71 g/mol
Clé InChI: BXSZILNGNMDGSL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Cavosonstat, also known as N91115, primarily targets the S-nitrosoglutathione reductase (GSNOR) enzyme . This enzyme plays a crucial role in modulating levels of S-nitrosoglutathione (GSNO), a key regulator of cystic fibrosis transmembrane conductance regulator (CFTR) protein activity .

Mode of Action

This compound acts as an inhibitor of the GSNOR enzyme . By inhibiting GSNOR, this compound increases the levels of GSNO, which in turn promotes the maturation and plasma membrane stability of the CFTR protein . This mechanism of action is complementary to CFTR correctors and potentiators .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the regulation of the CFTR protein. The CFTR protein is a channel that transports chloride ions across cell membranes, playing a vital role in the production of mucus, sweat, saliva, tears, and digestive enzymes. By stabilizing the CFTR protein, this compound enhances its function, improving ion transport across cell membranes .

Pharmacokinetics

This compound exhibits linear and predictable pharmacokinetics . It is rapidly absorbed and its exposure is unaffected by a high-fat meal or rifampin-mediated effects on drug metabolism and transport . This compound undergoes extensive Phase II metabolism to inactive glucuronide conjugates, primarily the O-glucuronide .

Result of Action

The primary molecular effect of this compound’s action is the stabilization of the CFTR protein, leading to improved ion transport across cell membranes . At the cellular level, this results in the normalization of mucus production and other secretions, potentially alleviating symptoms in diseases like cystic fibrosis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain drugs can affect the metabolism and transport of this compound . .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

Le cavosonstat peut être synthétisé par une série de réactions chimiques impliquant la formation de sa structure principale, l'acide 3-chloro-4-(6-hydroxyquinoléin-2-yl)benzoïque . La voie de synthèse implique généralement :

    Formation du cycle quinoléine : Cette étape implique la cyclisation de précurseurs appropriés en conditions acides ou basiques.

    Chloration : Introduction de l'atome de chlore à la position souhaitée sur le cycle benzénique.

    Réactions de couplage : Formation du produit final par des réactions de couplage entre les dérivés de la quinoléine et du benzène.

Méthodes de Production Industrielle

La production industrielle du this compound impliquerait probablement l'optimisation des voies de synthèse décrites ci-dessus afin de garantir un rendement et une pureté élevés. Cela comprend l'utilisation de catalyseurs efficaces, de conditions de réaction contrôlées et de techniques de purification telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de Réactions

Le cavosonstat subit diverses réactions chimiques, notamment :

Réactifs et Conditions Courantes

Principaux Produits

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinoléine avec des groupes fonctionnels supplémentaires contenant de l'oxygène .

Applications de la Recherche Scientifique

Mécanisme d'Action

Le this compound exerce ses effets en inhibant l'enzyme S-nitrosoglutathion réductase (GSNOR). Cette inhibition entraîne une augmentation des niveaux de S-nitrosoglutathion (GSNO), qui à son tour stabilise la protéine CFTR sur la membrane cellulaire . La stabilisation de la CFTR améliore sa fonction, ce qui est particulièrement bénéfique dans des conditions comme la mucoviscidose où l'activité de la CFTR est compromise .

Activité Biologique

Cavosonstat, also known as N91115, is an investigational small molecule designed to enhance the stability and function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is crucial for proper lung function. The compound acts primarily as an inhibitor of S-nitrosoglutathione reductase (GSNOR), thereby increasing the levels of S-nitrosoglutathione (GSNO). This mechanism is particularly relevant in the context of cystic fibrosis (CF), where mutations in the CFTR gene lead to reduced protein function and stability.

This compound's biological activity is centered around its role as a GSNOR inhibitor. By inhibiting this enzyme, this compound helps to maintain higher levels of GSNO, which is essential for various cellular functions, including:

  • Regulation of CFTR Activity : GSNO plays a critical role in modulating CFTR activity at the cell membrane. In CF patients, low levels of GSNO are associated with decreased CFTR stability and function .
  • Nitrosative Stress Response : The inhibition of GSNOR can protect cells from nitrosative stress, a condition that can exacerbate inflammation and tissue damage in diseases like cystic fibrosis .

Pharmacokinetics

This compound exhibits rapid absorption and predictable pharmacokinetics. Key pharmacokinetic findings include:

  • Absorption : The drug is rapidly absorbed with linear pharmacokinetics. Food intake, such as high-fat meals, does not significantly affect its absorption .
  • Tolerability : Clinical trials have shown that this compound is well tolerated with no dose-limiting toxicities reported .

Clinical Trials and Efficacy

This compound has been evaluated in several clinical trials, primarily focusing on its efficacy and safety in patients with cystic fibrosis.

Phase 1 Trials

  • Objective : Assess pharmacokinetics and safety in healthy volunteers and CF patients.
  • Results : Demonstrated safety and tolerability; reductions in sweat chloride levels were noted, indicating potential efficacy .

Phase 2 Trials

  • Objective : Evaluate the efficacy of this compound added to standard therapy (Kalydeco) in adult CF patients with specific mutations.
  • Results : In a study involving 19 adults, this compound did not show significant improvements in primary endpoints such as absolute change in FEV1 or sweat chloride reduction after 8 weeks of treatment .

Summary of Key Data from Phase 2 Trial :

EndpointThis compound (400 mg BID)P-value
Absolute Change in FEV1 (% predicted)0.260.72
Absolute Change in Sweat Chloride (mmol/L)-0.30.85
Change in CFQ-R Respiratory Domain-2.900.35
Change in BMI0.210.11

These results suggest that while this compound was safe and well-tolerated, it did not meet its primary efficacy endpoints, leading to a reconsideration of its development for cystic fibrosis treatment .

Case Studies

Several case studies have highlighted the potential implications of this compound's mechanism on patient outcomes:

  • Improvement in Nutritional Status : In earlier studies involving patients not treated with Orkambi, this compound administration over four weeks showed promising trends in weight gain, suggesting improved nutritional status among participants .
  • Long-term Effects on Lung Function : Although initial trials did not show significant improvements in lung function metrics, ongoing research aims to identify specific patient populations that may benefit more from GSNOR inhibition .

Future Directions

Despite setbacks in clinical efficacy, this compound remains an important compound for further exploration. New research initiatives are focusing on precision medicine approaches to identify subgroups within the CF population that may respond better to GSNOR inhibition . Additionally, ongoing studies aim to assess this compound's potential applications beyond cystic fibrosis, including other conditions characterized by dysregulated NO signaling.

Propriétés

IUPAC Name

3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-13-8-10(16(20)21)1-4-12(13)15-5-2-9-7-11(19)3-6-14(9)18-15/h1-8,19H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSZILNGNMDGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)C2=NC3=C(C=C2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1371587-51-7
Record name Cavosonstat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371587517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cavosonstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14775
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CAVOSONSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2Z8Q22ZE4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 3-chloro-4-(6-methoxyquinolin-2-yl)benzoic acid (150 mg, 0.479 mmol) in anhydrous CH2Cl2 (5 mL) was added AlCl3 (320 mg, 2.40 mmol). The reaction mixture was refluxed overnight. The mixture was quenched with saturated NH4Cl (10 mL) and the aqueous layer was extracted with CH2Cl2/MeOH (v/v=10:1, 30 mL×3). The combined organic layer was washed with brine, dried over Na2SO4, filtered, and concentrated to give the crude product, which was purified by prep-HPLC (0.1% TFA as additive) to give 3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid (25 mg, yield 18%). 1H NMR (DMSO, 400 MHz): δ 10.20 (brs, 1H), 8.30 (d, J=8.4 Hz, 1H), 8.10-8.00 (m, 2H), 7.95 (d, J=9.2 Hz, 1H), 7.80 (d, J=8.0 Hz, 1H), 7.72 (d, J=8.8 Hz, 1H), 7.38 (dd, J=6.4, 2.8 Hz, 1H), 7.22 (d, J=2.4 Hz, 1H), MS (ESI): m/z 299.9 [M+H]+.
Name
3-chloro-4-(6-methoxyquinolin-2-yl)benzoic acid
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
320 mg
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.